molecular formula C7H7BrN2O3 B2371703 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1935886-94-4

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B2371703
CAS No.: 1935886-94-4
M. Wt: 247.048
InChI Key: OCXVCYCSLWYWLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoimidazole with an appropriate oxirane derivative in the presence of a base, such as potassium carbonate, to form the oxazine ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXVCYCSLWYWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935886-94-4
Record name 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
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